Bienvenue dans la boutique en ligne BenchChem!

Pseudopterosin E

Acute toxicity Therapeutic index In vivo safety pharmacology

Pseudopterosin E (PSE) is the C-10 α-L-fucose pseudopterosin congener—structurally distinct from PSA (C-9 xylose). It delivers 2.3× greater systemic anti-inflammatory potency (ED50=14 mg/kg i.p. vs. 32 mg/kg) and a >6-fold higher acute toxicity threshold (LD50>300 vs. ~50 mg/kg), enabling dose-escalation studies impossible with PSA. PSE is inactive in macrophage eicosanoid assays, making it the definitive probe for adenosine-mediated anti-inflammatory mechanisms. Pair with PSA and PSF for complete glycosylation SAR mapping. Purchase the authenticated reference standard—not a generic congener mixture.

Molecular Formula C26H38O6
Molecular Weight 446.58
CAS No. 121011-80-1
Cat. No. B610316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudopterosin E
CAS121011-80-1
SynonymsPseudopterosin E
Molecular FormulaC26H38O6
Molecular Weight446.58
Structural Identifiers
SMILESO[C@@H]([C@@H]([C@@H]([C@H](C)O1)O)O)[C@@H]1OC2=C(C)C3=C4[C@]([C@@H](C)C[C@@H]3/C=C(C)\C)([H])CC[C@H](C)C4=C2O
InChIInChI=1S/C26H38O6/c1-11(2)9-16-10-13(4)17-8-7-12(3)18-20(17)19(16)14(5)25(22(18)28)32-26-24(30)23(29)21(27)15(6)31-26/h9,12-13,15-17,21,23-24,26-30H,7-8,10H2,1-6H3/t12-,13-,15-,16-,17+,21+,23+,24-,26-/m0/s1
InChIKeyLIAAPIYLHKRUNZ-BRPLUSLASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pseudopterosin E (CAS 121011-80-1) Procurement Guide: Differentiated Diterpene Glycoside from the Pseudopterosin Family


Pseudopterosin E (PSE) is a diterpene glycoside belonging to the pseudopterosin family, a class of marine natural products isolated predominantly from the Caribbean octocoral *Pseudopterogorgia elisabethae* (now *Antillogorgia elisabethae*) [1]. PSE features an amphilectane diterpene aglycone identical to that of pseudopterosin A (PSA), but is structurally differentiated by an α-L-fucose sugar moiety attached via a C-10 glycosidic linkage, in contrast to PSA's C-9 xylose glycoside [1]. The compound exhibits anti-inflammatory, analgesic, and wound-healing properties, and demonstrates notably low acute toxicity (LD50 > 300 mg/kg in mice) relative to earlier pseudopterosin congeners such as PSA–PSD (~50 mg/kg) [1]. These characteristics make PSE a high-priority selection target for research programs requiring a pseudopterosin scaffold with a favorable therapeutic index and a defined molecular structure for structure-activity relationship (SAR) studies.

Why Pseudopterosin E Cannot Be Interchanged with Other Pseudopterosins for In Vivo and Mechanistic Studies


Pseudopterosin congeners share a common diterpene aglycone scaffold but diverge profoundly in pharmacological profile due to differences in glycosylation: the identity of the sugar, the position of attachment (C-9 vs. C-10), and the stereochemistry at the aglycone C-7 and C-1 centers all impact both efficacy and toxicity [1]. For instance, PSE (C-10 α-L-fucose) exhibits systemic anti-inflammatory potency (ED50 = 14 mg/kg i.p.) that is 2.3-fold greater than PSA (C-9 xylose; ED50 = 32 mg/kg i.p.), while PSA is 3.5-fold more potent as an analgesic (ED50 = 4 vs. 14 mg/kg i.p.) [2]. The acute toxicity threshold also differs by over 6-fold between PSE (>300 mg/kg) and PSA (~50 mg/kg) [1]. These quantitative divergences mean that substituting one pseudopterosin for another without controlling for glycosylation identity and attachment site introduces uncontrolled variables that can invalidate dose-response, toxicity, and mechanistic conclusions.

Pseudopterosin E (CAS 121011-80-1): Quantified Differentiation Evidence Against Closest Pseudopterosin Analogs


Acute Systemic Toxicity: PSE vs. Pseudopterosin A

Pseudopterosin E demonstrates a >6-fold improvement in acute systemic tolerability over pseudopterosin A, the most widely studied congener, as assessed by lethal dose in mice [1].

Acute toxicity Therapeutic index In vivo safety pharmacology

Systemic Anti-Inflammatory Efficacy: PSE vs. Pseudopterosin A (PMA-Induced Mouse Ear Edema Model)

When administered systemically (i.p.), PSE was 2.3-fold more potent than PSA in reducing PMA-induced mouse ear edema [1].

Anti-inflammatory In vivo pharmacology ED50 comparison

Topical Anti-Inflammatory Selectivity: PSE vs. Pseudopterosin A

In contrast to its superior systemic activity, PSE is 4.75-fold less potent than PSA when administered topically in the PMA-induced mouse ear edema model, demonstrating a route-of-administration-dependent selectivity profile [1].

Topical anti-inflammatory ED50 Dermatological pharmacology

In Vivo Analgesic Activity: PSE vs. Pseudopterosin A (Phenyl-p-Benzoquinone-Induced Writhing)

PSA is 3.5-fold more potent than PSE as an analgesic in the phenyl-p-benzoquinone-induced writhing model, indicating that the glycosylation difference (C-9 xylose vs. C-10 fucose) profoundly shifts the analgesic-to-anti-inflammatory potency ratio [1].

Analgesic In vivo writhing assay ED50 comparison

Structural Basis for Differential Pharmacology: Glycosylation Site and Sugar Identity

PSE possesses the identical amphilectane diterpene aglycone as PSA and pseudopterosin F (PSF) but is uniquely defined by an α-L-fucose sugar appended at the C-10 hydroxyl position, whereas PSA bears a xylose at C-9 and PSF bears an α-D-arabinose at C-10 [1]. Pseudopterosin G (PsG) and its monoacetates (PsH–PsJ) share the C-9 α-L-fucose attachment but differ in aglycone stereochemistry at C-7 [1].

Structure-activity relationship Glycosylation Diterpene glycoside

In Vitro Macrophage Eicosanoid Inhibition: PSE vs. PSA

In zymosan-stimulated murine peritoneal macrophages, PSA potently inhibits prostaglandin E2 and leukotriene C4 production (IC50 = 4 μM and 1 μM, respectively), whereas PSE is markedly less effective in this in vitro system [1]. This stands in contrast to PSE's superior in vivo systemic anti-inflammatory efficacy, suggesting that PSE's primary anti-inflammatory mechanism may involve pathways not captured by isolated macrophage eicosanoid assays.

Eicosanoid Macrophage IC50 In vitro pharmacology

Pseudopterosin E (CAS 121011-80-1): Evidence-Backed Selection Scenarios for Research Procurement


Systemic Anti-Inflammatory Drug Discovery with Wide Safety Margin Requirements

Research programs evaluating systemic anti-inflammatory candidates should prioritize PSE over PSA or other pseudopterosin congeners when the experimental design requires i.p. or i.v. administration at doses exceeding 50 mg/kg. PSE's LD50 > 300 mg/kg provides a >6-fold safety advantage over PSA (~50 mg/kg) [1], while its systemic anti-inflammatory ED50 of 14 mg/kg i.p. is 2.3-fold more potent than PSA's 32 mg/kg i.p. [2]. This combination of higher potency and lower toxicity directly enables dose-escalation studies and repeated-dosing regimens that would be precluded with PSA.

Mechanistic Studies of Non-Eicosanoid-Mediated Anti-Inflammatory Pathways

PSE is the rational probe selection for investigating anti-inflammatory mechanisms independent of direct macrophage eicosanoid synthesis inhibition. Unlike PSA, which potently suppresses PGE2 (IC50 = 4 μM) and LTC4 (IC50 = 1 μM) in zymosan-stimulated macrophages, PSE is largely inactive in this assay yet demonstrates robust in vivo anti-inflammatory efficacy [2]. This mechanistic divergence makes PSE the superior tool compound for experiments designed to identify and validate alternative anti-inflammatory targets, including adenosine receptor-mediated pathways implicated in wound healing [3].

Structure-Activity Relationship (SAR) Studies Centered on C-10 Glycosylation

For medicinal chemistry programs mapping the pharmacological impact of glycosylation site and sugar identity on the pseudopterosin scaffold, PSE serves as the essential C-10 α-L-fucose reference standard. PSE shares its aglycone with PSA (C-9 xylose) and PSF (C-10 α-D-arabinose), enabling direct paired comparisons that isolate the contribution of sugar type and attachment position to potency, toxicity, and target engagement [1]. Procurement of PSE alongside PSA and PSF creates a minimal yet complete comparator set for comprehensive glycosylation SAR.

Wound Healing and Tissue Repair Research Leveraging Adenosine Receptor Pharmacology

Iso-pseudopterosin E (iso-PsE), the structural isomer of PSE, binds adenosine A2A and A3 receptors (ED50 = 13 μM and 6.6 μM, respectively) and demonstrates in vivo equipotency to selective adenosine agonists despite lower binding affinity [3]. While direct comparative data for PSE itself in this system are limited, the iso-PsE findings provide a class-level rationale for selecting PSE and its isomers in wound healing studies where adenosine receptor modulation is hypothesized. Researchers investigating pseudopterosin-mediated wound healing should include PSE as the parent scaffold for iso-PsE to control for isomer-specific effects.

Quote Request

Request a Quote for Pseudopterosin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.